molecular formula C6H10N2 B144543 2-Ethyl-4-methylimidazole CAS No. 931-36-2

2-Ethyl-4-methylimidazole

Cat. No.: B144543
CAS No.: 931-36-2
M. Wt: 110.16 g/mol
InChI Key: ULKLGIFJWFIQFF-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylimidazole is an organic compound with the molecular formula C6H10N2 and a molecular weight of 110.157. It is a yellowish viscous liquid at room temperature and is known for its excellent compatibility with epoxy resins. This compound plays a crucial role as an intermediate in various industrial applications, including epoxy resin curing and the electronics industry .

Mechanism of Action

Target of Action

2-Ethyl-4-methylimidazole (EMI) is primarily used as a curing agent and cross-linker for epoxy resins . It is also used as a catalyst to promote the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

Mode of Action

EMI interacts with epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It acts as a curing agent for polysiloxane episulfide resin (PSER) . As a catalyst, it promotes the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

Biochemical Pathways

It is known that emi plays a crucial role in the curing process of epoxy resins, leading to the formation of network polymers with enhanced thermal resistance and physical properties .

Pharmacokinetics

It is known that emi has a molecular weight of 11016 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of EMI’s action is the formation of network polymers with improved thermal resistance and physical properties when used as a cross-linker for epoxy resins . When used as a curing agent for PSER, it promotes the curing process .

Action Environment

The action of EMI is influenced by environmental factors such as temperature. For instance, the curing activation energy of EMI derivatives with diglycidyl ether of bisphenol A epoxy resin (DGEBA) ranges from 71 to 86 kJ/mol . The storage life of DGEBA with N-acetyl EMI (NAEMI), N-benzoyl EMI (NBEMI), and N-benzenesulfonyl EMI (NBSEMI) at room temperature was 38 d, 50 d, and 80 d, respectively .

Biochemical Analysis

Biochemical Properties

2-Ethyl-4-methylimidazole plays a significant role in biochemical reactions. It is used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It also acts as a curing agent for polysiloxane episulfide resin (PSER) and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .

Cellular Effects

It is known that it is used in the formation of network polymers, which could potentially interact with various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a cross-linker in the formation of network polymers . This process likely involves binding interactions with biomolecules, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it is used in the formation of network polymers, which could potentially have long-term effects on cellular function .

Metabolic Pathways

Given its role in the formation of network polymers, it may interact with enzymes or cofactors involved in these processes .

Transport and Distribution

Given its role in the formation of network polymers, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Given its role in the formation of network polymers, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2-Ethyl-4-methylimidazole:

Industrial Production Methods: A more recent method involves a two-step process:

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazole derivatives, while substitution can produce alkylated imidazoles .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-4-methylimidazole is unique due to its specific substituents (ethyl and methyl groups) at the 2nd and 4th positions of the imidazole ring. This unique structure imparts distinct chemical properties and makes it particularly suitable for applications in epoxy resin curing and other industrial processes .

Properties

IUPAC Name

2-ethyl-5-methyl-1H-imidazole
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InChI

InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
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InChI Key

ULKLGIFJWFIQFF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=NC=C(N1)C
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Molecular Formula

C6H10N2
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DSSTOX Substance ID

DTXSID9044744
Record name 2-Ethyl-4-methyl-1H-imidazole
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Molecular Weight

110.16 g/mol
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Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1H-Imidazole, 2-ethyl-5-methyl-
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Solubility

>16.5 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

931-36-2
Record name 2-Ethyl-4-methylimidazole
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Record name 1H-Imidazole, 2-ethyl-5-methyl-
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Record name Imidazolo sostituito
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Record name 1H-IMIDAZOLE, 2-ETHYL-5-METHYL-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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